Iridium(IV) iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

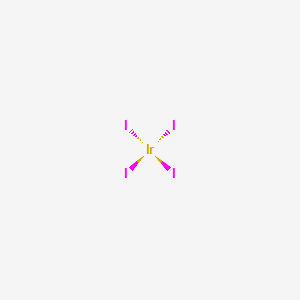

2D Structure

Properties

IUPAC Name |

tetraiodoiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWLOZTIYBNKB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Ir](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I4Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-45-6 | |

| Record name | Iridium iodide (IrI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium iodide (IrI4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Iridium(IV) Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) iodide (IrI₄) is an inorganic compound of significant interest within catalysis and materials science. This technical guide provides a comprehensive summary of the current state of knowledge regarding its synthesis and characterization. While the direct synthesis from iridium precursors and iodide salts is known, detailed experimental protocols and extensive characterization data in the public domain are limited, suggesting challenges in its isolation and stability. This document collates the available information on its properties and outlines the expected characterization techniques based on analogous iridium compounds.

Introduction

Iridium, a member of the platinum group metals, is renowned for its catalytic activity, corrosion resistance, and diverse oxidation states. Iridium(IV) complexes, in particular, play a crucial role in various chemical transformations. This compound, with the chemical formula IrI₄, is a binary halide of iridium. Its applications are primarily in the field of catalysis.[1] This guide aims to provide a detailed overview of the synthesis and characterization of this compound, drawing from available literature.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a hexachloroiridate(IV) precursor with an iodide salt in an aqueous solution.[2]

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

Key steps in the proposed synthesis would include:

-

Preparation of Reactant Solutions: Dissolving the hexachloroiridate(IV) precursor and potassium iodide in deionized water.

-

Reaction: Combining the two solutions, likely with stirring, to facilitate the precipitation of this compound. The stoichiometry of the reactants would need to be carefully controlled.

-

Isolation: Separation of the solid product by filtration.

-

Purification: Washing the precipitate to remove unreacted starting materials and byproducts, followed by drying.

The lack of a detailed protocol suggests that the reaction may be sensitive to conditions such as reactant concentrations, temperature, and pH, and that the product may be difficult to obtain in a pure form.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | IrI₄ | [2][4] |

| Molar Mass | 699.83 g/mol | [2][4] |

| Appearance | Black powder/crystals | [2][3] |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Alcohol | Insoluble | [2] |

| Solubility in KI (aq) | Soluble (forms a ruby red solution) | [2][3] |

| Melting Point | Decomposes | [5] |

Characterization of this compound

Comprehensive characterization data for this compound is scarce in the literature. The following sections outline the expected characterization techniques and anticipated results based on the properties of other iridium(IV) complexes.

Crystallographic Characterization

The crystal structure of this compound is reported to be hexagonal.[2][3] However, detailed X-ray diffraction data, including lattice parameters, bond lengths, and bond angles, are not available. X-ray crystallography would be the definitive method to determine the precise solid-state structure of IrI₄.

Spectroscopic Characterization

4.2.1. UV-Visible Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent (such as an aqueous KI solution where it dissolves to form a complex) would be expected to show absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. Given its black color, broad absorption across the visible region is anticipated. For comparison, the iodide ion itself has strong absorptions in the ultraviolet region.[6]

4.2.2. Infrared (IR) Spectroscopy As a simple binary inorganic compound, the IR spectrum of this compound is expected to be relatively simple, primarily showing vibrations associated with the iridium-iodine (Ir-I) bond in the far-infrared region. The absence of organic ligands means the spectrum will lack the characteristic C-H, N-H, or O-H stretching and bending vibrations.

Magnetic Properties

Iridium(IV) has a 5d⁵ electron configuration. In an octahedral crystal field, this configuration typically results in one unpaired electron, leading to paramagnetism.[7][8] The magnetic moment for an Ir(IV) complex is therefore expected to be close to the spin-only value of 1.73 Bohr magnetons. Experimental determination of the magnetic susceptibility would confirm this and provide insight into the electronic structure of the compound.

Thermal Analysis

This compound is known to decompose upon heating.[2][3] The decomposition reaction is:

IrI₄(s) → Ir(s) + 2I₂(g)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) would be valuable to determine the decomposition temperature and to study the kinetics of this process.[9][10][11]

Applications

This compound is primarily of interest for its catalytic properties. It has been mentioned as a catalyst in organic chemistry.[3] Iridium-iodide based systems are known to catalyze important industrial processes such as the carbonylation of methanol (B129727) to produce acetic acid.[12]

Conclusion

This compound is a compound with potential applications in catalysis. While its synthesis from hexachloroiridate precursors and potassium iodide is established in principle, the lack of detailed experimental protocols and comprehensive characterization data suggests that the compound may be challenging to synthesize and isolate in a pure and stable form. Further research is required to fully elucidate its properties and unlock its potential. This guide serves as a summary of the currently available information and a framework for future investigations into this intriguing iridium halide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Cas 7790-45-6,this compound | lookchem [lookchem.com]

- 5. americanelements.com [americanelements.com]

- 6. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.abo.fi [web.abo.fi]

- 10. cet-science.com [cet-science.com]

- 11. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 12. This compound | 7790-45-6 [chemicalbook.com]

The Elusive Crystal Structure of Iridium(IV) Iodide: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Iridium(IV) iodide (IrI₄) is an inorganic compound of significant interest in catalysis and materials science. However, a definitive and complete crystal structure, determined through experimental methods, remains conspicuously absent from the published scientific literature. This technical guide provides a comprehensive overview of the currently available data on this compound, alongside a detailed, generalized protocol for the experimental determination of its crystal structure. The guide is intended to serve as a valuable resource for researchers seeking to characterize this and other similar inorganic compounds.

Introduction

Iridium and its compounds are known for their catalytic activity and unique physicochemical properties. This compound, in particular, is a binary halide of iridium that has been noted for its potential applications. Despite its apparent simplicity, detailed structural information is scarce. Multiple sources suggest a hexagonal crystal system for IrI₄, but crucial crystallographic data such as lattice parameters, space group, and atomic coordinates have not been reported. Furthermore, the synthesis and identity of the compound have been questioned, highlighting the need for rigorous experimental verification.

This guide summarizes the known properties of this compound and presents a standardized methodology for its synthesis and comprehensive structural characterization using modern crystallographic techniques.

Known Properties of this compound

The available data for this compound is limited primarily to its physical and basic chemical properties. This information is summarized in the table below.

| Property | Data |

| Chemical Formula | IrI₄ |

| Appearance | Black powder |

| Crystal System | Hexagonal (unconfirmed) |

| Solubility in Water | Insoluble |

| Thermal Stability | Decomposes upon heating |

Experimental Protocol for Crystal Structure Determination

The following sections outline a generalized experimental workflow for the synthesis and definitive crystal structure determination of an inorganic compound such as this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of a soluble iridium salt with an excess of an iodide salt.

Materials:

-

Dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or Hexachloroiridic(IV) acid (H₂[IrCl₆])

-

Potassium iodide (KI)

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Prepare an aqueous solution of dipotassium hexachloroiridate(IV) or hexachloroiridic(IV) acid.

-

In a separate flask, prepare an aqueous solution of potassium iodide in excess.

-

Under an inert atmosphere to prevent oxidation of iodide, slowly add the iridium salt solution to the potassium iodide solution with constant stirring.

-

A black precipitate of this compound is expected to form.

-

Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

-

Isolate the precipitate by filtration through a fine porosity filter paper.

-

Wash the precipitate multiple times with deionized water to remove any unreacted salts, followed by a final wash with a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to facilitate drying.

-

Dry the resulting black powder under vacuum.

Crystal Growth

For single-crystal X-ray diffraction, high-quality single crystals are required. This is often the most challenging step.

Methods:

-

Slow Evaporation: Dissolve the synthesized IrI₄ powder in a suitable solvent in which it has low solubility and allow the solvent to evaporate slowly over days or weeks in a controlled environment.

-

Vapor Diffusion: Place a concentrated solution of IrI₄ in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Hydrothermal/Solvothermal Synthesis: Carry out the synthesis reaction in a sealed autoclave at elevated temperature and pressure. This can sometimes yield crystalline products directly.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique to confirm the phase purity of the synthesized powder and to obtain initial structural information.

Instrumentation:

-

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

-

Finely grind the synthesized this compound powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°).

-

Analyze the resulting diffraction pattern to:

-

Confirm the presence of a crystalline phase.

-

Identify the phase by comparing the pattern to databases (e.g., the Powder Diffraction File™).

-

Index the diffraction peaks to determine the unit cell parameters and Bravais lattice.

-

Perform Rietveld refinement to obtain more detailed structural information if a suitable structural model is available.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a goniometer and a sensitive detector (e.g., CCD or CMOS).

Procedure:

-

Select a high-quality single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Process the raw data, including integration of reflection intensities and corrections for absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualized Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of this compound is illustrated in the following diagram.

Conclusion

While the existing literature provides a preliminary indication of a hexagonal crystal structure for this compound, a comprehensive and experimentally validated structural analysis is currently lacking. The synthesis and characterization of this compound present a valuable research opportunity to fill this knowledge gap. The generalized experimental protocols and workflow detailed in this guide provide a robust framework for researchers to undertake the definitive determination of the crystal structure of this compound and other challenging inorganic materials. Such work is crucial for a deeper understanding of its structure-property relationships and for unlocking its full potential in various scientific and industrial applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Iridium(IV) Iodide (IrI₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium(IV) iodide, with the chemical formula IrI₄, is an inorganic compound of iridium in the +4 oxidation state. It is a black, crystalline solid that has garnered interest primarily for its role in catalysis, particularly in industrial carbonylation processes.[1][2] As a member of the platinum group metal halides, its properties are of interest for understanding the fundamental chemistry of heavy transition metals. This guide provides a comprehensive overview of the known physical and chemical properties of IrI₄, details on its synthesis, and outlines the experimental protocols used for its characterization.

Physical Properties

This compound is a dark, solid material at standard conditions.[1] Its insolubility in common solvents like water and alcohol is a notable characteristic, though it exhibits solubility in aqueous solutions of alkali metal iodides due to the formation of complex salts.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Black powder / crystalline solid | [1][2][3] |

| Chemical Formula | IrI₄ | [1] |

| Molar Mass | 699.835 g/mol | [1][4] |

| Melting Point | 100 °C (212 °F; 373 K) - Decomposes | [1][3] |

| Boiling Point | Not Applicable (Decomposes) | [3] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Alcohol | Insoluble | [1][2] |

| Solubility in other solvents | Soluble in aqueous potassium iodide (KI) solutions | [1][2] |

| Crystal Structure | Hexagonal | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by its thermal instability and its utility as a catalyst. The iridium center is in the +4 oxidation state, with a d⁵ electron configuration, which suggests paramagnetic properties.

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Description | References |

| Decomposition | Thermally decomposes to iridium metal and elemental iodine (I₂). | [1] |

| Reactivity with Iodide | Dissolves in alkali metal iodide solutions to form ruby-red complex salts. | [1] |

| Oxidation State of Iridium | +4 | [4] |

| Magnetic Properties | Expected to be paramagnetic due to the d⁵ configuration of Ir(IV). Specific magnetic susceptibility data is not widely reported. Elemental Iridium is paramagnetic. | [5] |

| Spectroscopic Data | Detailed IR and UV-Vis spectra for pure, binary IrI₄ are not readily available in the literature. The iodide ion itself has UV absorption peaks at 193 and 226 nm. | [6] |

Thermal Decomposition

Upon heating, IrI₄ is unstable and decomposes into its constituent elements, iridium metal and iodine vapor, according to the following reaction:

IrI₄(s) → Ir(s) + 2I₂(g) [1]

This decomposition begins at its melting point of 100 °C.[1]

Catalytic Activity

The most significant application of iridium-iodide systems is in the Cativa process for the carbonylation of methanol (B129727) to produce acetic acid.[3][7] In this industrial process, an iridium species, in conjunction with an iodide promoter (often methyl iodide), catalyzes the reaction of methanol with carbon monoxide. While various iridium precursors can be used, the active catalytic species are complex iridium-carbonyl-iodide anions.[2][7] The iridium catalyst offers high reaction rates and stability, even at low water concentrations.[2]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and characterization of pure IrI₄ are scarce in peer-reviewed literature, with some sources even noting its "identity in doubt," suggesting it may be an unstable or poorly characterized intermediate.[4] However, based on general preparative methods and standard characterization techniques, the following sections outline the likely methodologies.

Synthesis of this compound

A general method for the preparation of IrI₄ involves the reaction of a water-soluble iridium(IV) salt with an excess of an alkali metal iodide.[1]

Reaction: K₂--INVALID-LINK-- + 6KI(aq) → K₂--INVALID-LINK-- + 6KCl(aq) The hexaiodoiridate(IV) species is believed to be an intermediate, which then leads to the precipitation of IrI₄.

Experimental Workflow: Synthesis of IrI₄

Caption: General workflow for the synthesis of IrI₄ via precipitation.

Detailed Steps:

-

Preparation of Reactants: Prepare an aqueous solution of dipotassium hexachloroiridate (K₂[IrCl₆]) or hexachloroiridic acid (H₂[IrCl₆]). Separately, prepare an aqueous solution of potassium iodide (KI), ensuring it is in stoichiometric excess.

-

Reaction: Slowly add the iridium solution to the stirred potassium iodide solution at room temperature. A black precipitate of IrI₄ should form.

-

Isolation: The resulting solid is collected by vacuum filtration.

-

Washing: The collected solid is washed sequentially with deionized water and then with a solvent like ethanol to remove any unreacted starting materials and soluble byproducts (e.g., KCl).

-

Drying: The final product is dried under vacuum in a desiccator to yield a fine black powder.

Crystal Structure Determination (General Methodology)

The reported hexagonal crystal structure of IrI₄ would be determined using X-ray diffraction (XRD).[1]

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals of IrI₄ must be grown. This is often the most challenging step and could be attempted by slow diffusion of reactants or slow evaporation of a solvent in which the compound has minimal solubility.

-

Mounting: A single crystal of appropriate size (typically <0.5 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (usually to ~100 K) to reduce thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[8][9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[9][10]

Magnetic Susceptibility Measurement (General Methodology)

To confirm the paramagnetic nature of Ir(IV) and quantify it, magnetic susceptibility measurements would be performed.

Methodology: SQUID Magnetometry

-

Sample Preparation: A precisely weighed sample of powdered IrI₄ is packed into a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment of the sample is measured as a function of temperature (e.g., from 2 K to 300 K) under a constant applied magnetic field.

-

Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often plotted as χₘT vs. T to check for Curie-Weiss behavior, which is characteristic of paramagnetic materials.[11]

Catalytic Application: The Cativa Process

The iridium-iodide catalyst system is central to the Cativa process. The general catalytic cycle involves several key iridium-containing intermediates. While IrI₄ can be a precursor, the active catalyst is generated in situ.

Logical Relationship: Simplified Cativa Catalytic Cycle

Caption: A simplified representation of the iridium-catalyzed Cativa process.

The cycle demonstrates the conversion of methanol (via methyl iodide) and carbon monoxide into acetyl iodide, which is then hydrolyzed to the final product, acetic acid. The iridium catalyst cycles between the Ir(I) and Ir(III) oxidation states.[7][12]

Conclusion

This compound is a simple binary halide whose primary significance lies in its connection to iridium-based catalysis. While its fundamental physical properties like appearance and solubility are established, a detailed and modern characterization, including a definitive single-crystal X-ray structure and comprehensive spectroscopic data, is not widely available in the public domain. The described synthesis and characterization methodologies represent the standard approaches that would be applied to such a compound. Future research could focus on definitively isolating and characterizing pure IrI₄ to fully elucidate its properties and explore its potential beyond its role as a catalyst precursor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. WebElements Periodic Table » Iridium » iridium tetraiodide [webelements.com]

- 5. fizika.si [fizika.si]

- 6. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermodynamic Stability of Iridium(IV) Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridium(IV) iodide (IrI₄) is a compound whose existence and stability are subjects of considerable ambiguity in the chemical literature. While it is cataloged with a CAS number (7790-45-6) and a theoretical chemical formula, its isolation as a stable, well-characterized compound is questionable. This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of this compound. Due to the scarcity of direct experimental thermodynamic data for IrI₄, this document synthesizes information from related iridium halides, general chemical principles, and the properties of the more stable iridium(III) iodide to elucidate the profound instability of the iridium(IV)-iodide bond. The inherent redox mismatch—the strong oxidizing nature of Ir(IV) and the reducing character of the iodide anion—is identified as the primary driver of its thermodynamic instability.

Introduction: The Challenge of High-Valent Metal Iodides

The stability of metal halides is a complex interplay of ionic and covalent bonding characteristics, lattice energies, and intramolecular redox potentials. For a given metal in a high oxidation state, the stability of its halides typically decreases down the group:

F⁻ > Cl⁻ > Br⁻ > I⁻

This trend is primarily dictated by the increasing reducing power of the halide anions. Iodide (I⁻) is the most easily oxidized of the common halides. Consequently, when paired with a metal in a high oxidation state, such as iridium(IV), there is a strong thermodynamic driving force for a redox reaction to occur, leading to the reduction of the metal center and the oxidation of iodide to elemental iodine (I₂). This intrinsic redox antagonism is the central theme in understanding the stability of this compound.

This compound: An Elusive Compound

Despite its listing in chemical databases, the synthesis and characterization of this compound are poorly documented, with some sources explicitly stating its "identity in doubt". The compound is described as a black powder that is insoluble in water and decomposes upon heating.

Reported Synthesis

The most frequently cited method for the preparation of this compound is the reaction of an aqueous solution of potassium iodide with either dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or hexachloroiridic(IV) acid (H₂[IrCl₆]).

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactants:

-

Prepare an aqueous solution of dipotassium hexachloroiridate(IV) or hexachloroiridic(IV) acid.

-

Prepare a separate aqueous solution of potassium iodide (KI).

-

-

Reaction:

-

The potassium iodide solution is added to the iridium(IV) solution. The reaction is presumed to proceed via ligand exchange.

-

-

Observation:

-

The formation of a black precipitate is indicative of the product, purported to be this compound.

-

-

Isolation:

-

The precipitate is separated from the solution by filtration, washed with water, and dried.

-

Note: The product of this reaction is not definitively characterized as pure, stable IrI₄ and may consist of iridium(III) iodide, elemental iodine, and other complex iridium-iodine species.

Thermodynamic Instability and Decomposition

The primary reason for the instability of this compound is the high electrode potential of the Ir(IV)/Ir(III) couple, which is sufficient to oxidize iodide to iodine. This internal redox reaction is thermodynamically favorable.

The decomposition of this compound, when heated, is reported to yield metallic iridium and elemental iodine:

IrI₄(s) → Ir(s) + 2I₂(g)

This decomposition pathway underscores the compound's lack of thermal stability and the weak nature of the Ir(IV)-I bond.

Comparative Analysis with Other Iridium Halides

The absence of quantitative thermodynamic data for this compound necessitates a comparative approach with other iridium halides to understand the stability trends. While specific enthalpy of formation data for the tetrahalides is scarce, the general principles of inorganic chemistry allow for a qualitative assessment.

| Property | Iridium(IV) Fluoride (B91410) (IrF₄) | Iridium(IV) Chloride (IrCl₄) | Iridium(IV) Bromide (IrBr₄) | This compound (IrI₄) |

| Expected Stability | Highest | Moderate | Low | Very Low / Unstable |

| Nature of Ir-X Bond | More Ionic | Intermediate | More Covalent | Highly Covalent |

| Primary Decomposition | Thermally stable | Decomposes to IrCl₃ | Decomposes to IrBr₃ | Decomposes to IrI₃ or Ir |

| Redox Stability | Stable | Prone to reduction | Readily reduced | Spontaneously reduces |

This table is based on established periodic trends and the known chemistry of iridium halides. Specific thermodynamic values are not available in the literature.

The greater electronegativity of fluoride stabilizes the high +4 oxidation state of iridium. As one moves to chloride, bromide, and finally iodide, the decreasing electronegativity and increasing reducing strength of the halide make the higher oxidation state of iridium progressively less stable.

The Iridium(III) Iodide Analogue: A More Stable State

In contrast to its iridium(IV) counterpart, iridium(III) iodide (IrI₃) is a well-characterized, stable compound. It is a dark brown, crystalline solid that is insoluble in water. The existence and stability of IrI₃ provide a thermodynamic sink for the decomposition of IrI₄.

One of the reported synthesis methods for iridium(III) iodide is the reduction of this compound with hydrogen gas at elevated temperatures, further indicating that Ir(IV) is a less stable oxidation state in the presence of iodide.

Logical Framework for Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermodynamic stability of a high-valent metal halide like this compound.

Conclusion

The available evidence strongly suggests that this compound is a thermodynamically unstable compound. The primary reason for this instability is the intramolecular redox reaction between the oxidizing Ir(IV) center and the reducing iodide ligand. While its transient formation in solution may be possible, its isolation as a pure, stable solid is highly improbable under standard conditions. The more stable iridium(III) iodide represents the thermodynamically favored product of the iridium-iodine system. For researchers in drug development and catalysis, it is crucial to recognize that "this compound" as a reagent is unlikely to be a simple binary compound and may exist as a mixture of lower-valent iridium iodides or complex iodo-iridates. Any experimental work citing the use of this compound should be critically evaluated, with the understanding that the true active species is likely an iridium(III) compound or a complex mixture. Future work in this area would benefit from high-level computational studies to theoretically determine the enthalpy of formation and decomposition pathways for IrI₄, which would provide a quantitative basis for its widely presumed instability.

An In-depth Technical Guide to Iridium(IV) Iodide (CAS: 7790-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(IV) iodide, with the CAS number 7790-45-6, is an inorganic compound with the chemical formula IrI₄. It is a black powder that has garnered significant interest in the field of catalysis, particularly in industrial processes. This technical guide provides a comprehensive overview of the synthesis, properties, and primary applications of this compound, with a focus on its role in catalytic organic reactions. While its direct application in drug development is not prominent, its utility in synthesizing complex organic molecules makes it a relevant compound for the broader chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is characterized by the following properties. A summary of its key quantitative data is presented in Table 1.

-

Appearance: Black crystalline powder.[1]

-

Solubility: It is insoluble in water and alcohol.[1] However, it dissolves in aqueous solutions of potassium iodide (KI) to form complex salts, resulting in a ruby red solution.[1]

-

Thermal Stability: The compound decomposes upon heating to iridium metal and iodine gas.[1]

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 7790-45-6 | [1] |

| Molecular Formula | IrI₄ | [1] |

| Molar Mass | 699.835 g/mol | [1] |

| Melting Point | 100 °C (212 °F; 373 K) (decomposes) | [1] |

| Crystal Structure | Hexagonal | [1] |

Synthesis and Experimental Protocols

General Synthesis Method

The primary route for the synthesis of this compound involves the reaction of a suitable iridium precursor with an iodide salt in an aqueous solution.[1]

Reaction Scheme:

K₂[IrCl₆] + 6 KI → IrI₄ + 6 KCl + I₂ or H₂[IrCl₆] + 6 KI → IrI₄ + 6 KCl + 2 HI + I₂

A general workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

-

Dipotassium hexachloroiridate(IV) (K₂[IrCl₆]) or Hexachloroiridic(IV) acid (H₂[IrCl₆])

-

Potassium iodide (KI)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of potassium iodide.

-

Prepare an aqueous solution of the iridium precursor (e.g., 0.1 M K₂[IrCl₆]).

-

-

Reaction:

-

Slowly add the iridium precursor solution to the vigorously stirred potassium iodide solution at room temperature.

-

A black precipitate of this compound should form immediately.

-

Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with deionized water and then with ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting black powder under vacuum to obtain pure this compound.

-

Catalytic Applications

The most significant application of this compound is as a catalyst or catalyst precursor in organic synthesis, most notably in the carbonylation of methanol (B129727) to produce acetic acid, a process known as the Cativa™ process.[2]

The Cativa™ Process: Methanol Carbonylation

The Cativa™ process is an industrial method for the production of acetic acid. It utilizes an iridium-based catalyst system, which is promoted by a ruthenium compound. This process is favored over the older rhodium-based Monsanto process due to its higher efficiency and stability, especially at lower water concentrations.[2]

The active catalytic species is an anionic iridium(I) complex, [Ir(CO)₂I₂]⁻. The catalytic cycle involves the oxidative addition of methyl iodide to this complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid.[2]

The key steps in the catalytic cycle are illustrated in the diagram below:

Caption: Simplified catalytic cycle of the Cativa™ process for methanol carbonylation.

Experimental Protocol for Methanol Carbonylation (Laboratory Scale - Illustrative)

The following is a conceptual laboratory-scale protocol for the carbonylation of methanol. This reaction is typically carried out under high pressure and requires specialized equipment.

Materials and Equipment:

-

This compound (or a suitable iridium precursor)

-

Ruthenium promoter (e.g., RuCl₃·xH₂O)

-

Methanol

-

Methyl iodide

-

Acetic acid (as solvent)

-

Carbon monoxide (CO) gas

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and sampling valve.

Procedure:

-

Reactor Setup:

-

Charge the autoclave with the iridium catalyst, ruthenium promoter, acetic acid, water, and methyl iodide.

-

Seal the reactor and purge it several times with nitrogen, followed by carbon monoxide.

-

-

Reaction:

-

Pressurize the reactor with carbon monoxide to the desired pressure.

-

Heat the reactor to the reaction temperature (typically 150-200 °C) with vigorous stirring.

-

Maintain a constant CO pressure throughout the reaction.

-

-

Monitoring and Analysis:

-

Periodically take liquid samples from the reactor using the sampling valve.

-

Analyze the samples by gas chromatography (GC) to determine the concentration of acetic acid and other products.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

-

The product mixture can be purified by distillation.

-

Safety and Handling

This compound is an irritant. The following safety precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable inorganic compound with significant applications as a catalyst in organic synthesis. Its primary role in the industrially important Cativa™ process for acetic acid production highlights its importance in modern chemical manufacturing. While detailed experimental protocols for its synthesis and specific catalytic applications can be proprietary, the general principles and illustrative procedures provided in this guide offer a solid foundation for researchers and scientists working in catalysis and synthetic chemistry. Further research into the catalytic properties of iridium iodide complexes may lead to the development of new and more efficient synthetic methodologies.

References

Synthesis of Iridium Tetraiodide from Hexachloroiridic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iridium tetraiodide (IrI₄) from hexachloroiridic acid (H₂IrCl₆). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a generalized procedure based on established principles of inorganic synthesis, summarizes known physicochemical properties, and discusses appropriate characterization techniques.

Introduction

Iridium tetraiodide is a binary iridium compound with potential applications in catalysis and materials science. Its synthesis from the common iridium precursor, hexachloroiridic acid, involves a halide exchange reaction in an aqueous medium. This guide aims to provide a foundational understanding for researchers interested in the preparation and study of this compound.

Chemical Properties and Data

Iridium tetraiodide is a black, crystalline solid.[1] It is notably insoluble in water and alcohol but exhibits solubility in aqueous solutions of alkali metal iodides, where it forms complex salts.[1] Key quantitative data for iridium tetraiodide are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | IrI₄ | [1] |

| Molar Mass | 699.835 g/mol | [1] |

| Appearance | Black powder/crystals | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| Solubility in Alkali Metal Iodide Solutions | Soluble (forms complex salts) | [1] |

Synthesis Pathway

The synthesis of iridium tetraiodide from hexachloroiridic acid proceeds via a precipitation reaction in an aqueous solution with an iodide salt, typically potassium iodide (KI). The underlying chemical transformation is the displacement of chloride ligands by iodide ligands, leading to the formation of the insoluble iridium tetraiodide.

Caption: General reaction scheme for the synthesis of Iridium Tetraiodide.

Experimental Protocol (Generalized)

4.1. Materials

-

Hexachloroiridic acid (H₂IrCl₆) or its salt (e.g., dipotassium (B57713) hexachloroiridate, K₂IrCl₆)

-

Potassium iodide (KI)

-

Deionized water

4.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of hexachloroiridic acid. The concentration should be determined based on the desired scale of the reaction.

-

Prepare a separate aqueous solution of potassium iodide. An excess of potassium iodide is generally recommended to drive the reaction to completion.

-

-

Reaction:

-

Slowly add the potassium iodide solution to the hexachloroiridic acid solution with constant stirring.

-

The reaction is expected to proceed at room temperature.

-

A black precipitate of iridium tetraiodide should form upon mixing the solutions.

-

-

Purification:

-

Allow the precipitate to settle completely.

-

Separate the precipitate from the supernatant by filtration or decantation.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride and unreacted potassium iodide.

-

Repeat the washing step several times.

-

Dry the purified precipitate, for example, in a desiccator over a suitable drying agent.

-

4.3. Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of Iridium Tetraiodide.

Characterization

To confirm the identity and purity of the synthesized iridium tetraiodide, the following characterization techniques are recommended:

-

X-Ray Diffraction (XRD): To determine the crystalline structure of the product.

-

Elemental Analysis: To confirm the elemental composition (Ir and I) and the stoichiometry of the compound.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the iridium content with high accuracy.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size of the synthesized powder.

Safety Precautions

-

Hexachloroiridic acid is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium iodide is generally considered safe but should be handled with care.

-

The final product, iridium tetraiodide, should be handled as a potentially hazardous chemical, and its toxicological properties have not been extensively studied.

-

All procedures should be carried out in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. The user is solely responsible for all safety precautions and for conducting their own risk assessments.

References

An In-depth Technical Guide on the Solubility of Iridium(IV) Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Iridium(IV) iodide's solubility in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents a general experimental protocol for determining solubility.

Introduction to this compound

This compound, with the chemical formula IrI₄, is a binary chemical compound of iridium and iodine. It typically appears as a dark brown to black crystalline solid or powder.[1][2] This compound is noted for its use as a catalyst in various chemical reactions, including the carbonylation of methanol (B129727) to produce acetic acid and the carbonylation of higher alcohols.[1][3]

Key Properties:

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in specific organic solvents is scarce in peer-reviewed journals and chemical databases. The available information is largely qualitative and sometimes contradictory.

Aqueous Solubility: this compound is consistently reported as being insoluble in water.[2][4]

Alcohol Solubility: Sources indicate that this compound is insoluble in alcohol.[2]

Organic Solvents: While some chemical suppliers state that this compound is "soluble in organic solvents," they do not specify the solvents or provide quantitative data.[1] This general statement should be treated with caution, as the solubility is likely highly dependent on the nature of the solvent. Given its inorganic salt character, it is expected to be poorly soluble in non-polar organic solvents. Its solubility might be higher in polar aprotic solvents, but experimental verification is required.

Other Solvents: this compound is noted to be soluble in aqueous solutions of potassium iodide (KI).[1][2][4] In these solutions, it dissolves to form complex salts, resulting in a ruby red solution.[2]

Summary of Qualitative Solubility Data

| Solvent System | Solubility Description | Citations |

| Water | Insoluble | [2][4] |

| Alcohol | Insoluble | [2] |

| General Organic Solvents | Soluble (unspecified) | [1] |

| Aqueous KI solutions | Soluble (forms complex) | [1][2][4] |

Note: The term "soluble in organic solvents" is ambiguous and requires experimental validation for specific applications. Researchers should not assume significant solubility in common organic solvents without testing.

Experimental Protocol for Solubility Determination

Given the lack of specific published methods for this compound, the following is a generalized experimental protocol for determining the solubility of a sparingly soluble, colored compound in an organic solvent. This method is adapted from general procedures for organometallic compounds.[5][6]

Gravimetric Method

This method is suitable for determining solubility when the compound has low volatility and is thermally stable at the drying temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Saturated solution preparation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass vials for collecting filtrate

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed glass vial. Record the exact volume.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a desiccator or a gentle stream of inert gas.

-

Once the solvent is completely evaporated, re-weigh the vial.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of filtrate (L))

-

Spectroscopic Method (for colored compounds)

This method is useful for compounds that absorb light in the UV-Vis spectrum and can be more sensitive for very low solubilities.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is reasonably soluble (or in the presence of a solubilizing agent like KI, followed by dilution in a compatible solvent).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

-

Prepare Saturated Solution:

-

Follow Step 1 from the Gravimetric Method.

-

-

Sample and Analysis:

-

After settling, filter the supernatant as described in Step 2 of the Gravimetric Method.

-

Dilute a known volume of the clear filtrate with a known volume of the pure solvent to bring the absorbance into the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a compound like this compound where data is scarce.

Caption: Workflow for solubility determination of this compound.

Conclusion

The solubility of this compound in organic solvents is not well-documented with quantitative data. It is generally considered insoluble in water and alcohol but may exhibit some solubility in specific, likely polar, organic solvents or in the presence of complexing agents like potassium iodide. For researchers and professionals in drug development or catalysis, direct experimental determination of solubility in the solvent system of interest is essential. The provided generalized protocols offer a starting point for such investigations. Future research is needed to systematically quantify the solubility of this compound in a range of industrially and academically relevant organic solvents.

References

- 1. Cas 7790-45-6,this compound | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 7790-45-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Iridium(IV) Iodide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for iridium(IV) iodide (IrI₄) is exceedingly scarce in publicly accessible literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on data from analogous iridium-halide complexes and theoretical principles. It also outlines the standard experimental protocols for obtaining such data.

Introduction

This compound is an inorganic compound with the chemical formula IrI₄. While its synthesis has been reported, detailed characterization, particularly spectroscopic data, remains largely unpublished. This lack of data may be attributed to the compound's potential instability and the inherent challenges in its characterization. This guide aims to fill this gap by providing a theoretical and practical framework for understanding the expected Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic properties of IrI₄.

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For IrI₄, these techniques would primarily provide information about the Iridium-Iodine (Ir-I) stretching and bending vibrations.

Theoretical Spectroscopic Data:

Due to the absence of direct experimental data, the following table summarizes the expected vibrational frequencies for IrI₄ based on data from other iridium-halide complexes and general trends in vibrational spectroscopy. The Ir-I bond is weaker and involves heavier atoms compared to other iridium-halides, thus its vibrational frequencies are expected to be lower.

| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| IR Spectroscopy | Ir-I Stretch (T₁u in Oₕ) | 150 - 250 | Strong |

| I-Ir-I Bend (T₁u in Oₕ) | < 100 | Medium | |

| Raman Spectroscopy | Ir-I Symm. Stretch (A₁g) | 180 - 280 | Strong |

| Ir-I Asymm. Stretch (E g) | 160 - 260 | Medium | |

| I-Ir-I Bend (T₂g) | < 120 | Weak |

Note: The point group for a hypothetical octahedral IrI₄ molecule is Oₕ. The symmetries of the vibrational modes are given in parentheses.

Experimental Protocols:

a) Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR beam splitter (e.g., solid-state) and a suitable detector (e.g., deuterated triglycine (B1329560) sulfate, DTGS, with a polyethylene (B3416737) window or a liquid-helium-cooled bolometer) is required to access the low-frequency region where Ir-I vibrations are expected.

-

Sample Preparation:

-

Nujol Mull: The solid IrI₄ sample is ground to a fine powder and mixed with Nujol (a mineral oil) to form a thick paste (a mull). This mull is then pressed between two polyethylene or CsI plates.

-

Polyethylene Pellet: The powdered sample is mixed with polyethylene powder and pressed into a thin, transparent pellet.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 100 cm⁻¹ or lower. A background spectrum of the mulling agent or the pellet matrix is recorded separately and subtracted from the sample spectrum.

b) Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is used. A low-frequency filter is necessary to observe the low-wavenumber Ir-I modes.

-

Sample Preparation: A small amount of the powdered IrI₄ sample is placed in a glass capillary tube or on a microscope slide.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded, paying close attention to the low-frequency region. To avoid sample decomposition, a low laser power should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining meaningful NMR data for this compound presents significant challenges.

-

Paramagnetism: Iridium(IV) has a d⁵ electron configuration, which typically results in paramagnetic complexes. Paramagnetism leads to very broad NMR signals and large chemical shifts, often rendering the spectra uninterpretable with standard high-resolution NMR techniques.

-

Iodine-127 NMR: The ⁹²⁷I nucleus has a nuclear spin of 5/2 and a large quadrupole moment. This results in very broad signals, making it difficult to observe distinct resonances.

-

Iridium-191/193 NMR: Both stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, are NMR active but have low gyromagnetic ratios and are quadrupolar, leading to broad lines and low sensitivity.

Theoretical Considerations:

Should NMR be attempted, it would likely be in the context of solid-state NMR or specialized techniques for paramagnetic substances. The interpretation would focus on understanding the electronic structure and magnetic properties rather than detailed structural elucidation.

Experimental Protocols (Hypothetical):

-

Instrumentation: A high-field NMR spectrometer equipped with a solid-state probe capable of wide-line NMR spectroscopy.

-

Sample Preparation: A powdered sample of IrI₄ would be packed into a solid-state NMR rotor.

-

Data Acquisition: Specialized pulse sequences designed for paramagnetic and quadrupolar nuclei would be employed. Low temperatures might be necessary to reduce relaxation rates.

Logical Workflow and Data Integration

The characterization of a novel inorganic compound like this compound follows a logical progression of spectroscopic analyses.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the typical workflow for characterizing a new inorganic compound. After synthesis and purity confirmation, vibrational techniques (IR and Raman) are employed to identify key functional groups and bonding modes. NMR spectroscopy, while challenging for this specific compound, could provide insights into its electronic structure. Computational methods like Density Functional Theory (DFT) are crucial for predicting spectra and aiding in the interpretation of experimental results, especially when experimental data is scarce.

Caption: Integration of spectroscopic data for structural elucidation of IrI₄.

This diagram shows how different spectroscopic techniques provide complementary information that, when integrated, leads to a more complete understanding of the structure and bonding in this compound. IR and Raman spectroscopy identify vibrational modes, NMR probes the local electronic and magnetic environment of the nuclei, and computational chemistry supports and predicts the findings from all techniques.

A Computational Exploration of the Electronic Structure of Iridium(IV) Iodide

A Technical Guide for Researchers in Materials Science and Drug Development

Abstract

Iridium(IV) iodide (IrI4) represents an intriguing yet understudied member of the iridium halide family. As a d5 transition metal compound with significant spin-orbit coupling, its electronic structure is expected to host complex and potentially novel physical phenomena. This technical guide provides a comprehensive overview of the theoretical and computational approaches necessary to elucidate the electronic properties of IrI4. Drawing upon established research on analogous iridium(IV) chlorides and bromides, this document outlines the expected electronic characteristics of IrI4, details a robust computational methodology for its study, and presents hypothetical data to illustrate key electronic parameters. This guide is intended to serve as a foundational resource for researchers interested in the computational investigation of IrI4 and related materials.

Introduction

Iridium-containing compounds are at the forefront of various fields, from catalysis and organic light-emitting diodes (OLEDs) to novel quantum materials. The unique properties of iridium often stem from the interplay of electron correlation and strong spin-orbit coupling (SOC), a consequence of its high atomic number. This compound (IrI4), a binary compound of iridium and iodine, is a d5 system where these effects are expected to be particularly prominent.[1]

While experimental characterization of IrI4 has been limited, computational studies can provide invaluable insights into its electronic structure, bonding, and potential applications. This guide details the theoretical framework and practical computational protocols for investigating IrI4, leveraging knowledge from more extensively studied isoelectronic systems like hexahaloiridates(IV).[2][3]

Known Properties of this compound:

-

Appearance: Black powder[4]

-

Crystal Structure: Reported as hexagonal, though detailed structural data is scarce.[4]

-

Oxidation State of Iridium: +4[5]

Theoretical Background: The Electronic Structure of a d5 Iridate

The electronic configuration of the Iridium(IV) ion is [Xe] 4f¹⁴ 5d⁵. In an idealized octahedral coordination environment, as expected in many solid-state iridium halides, the five d-orbitals are split by the crystal field into a lower-energy t₂g triplet and a higher-energy e₉ doublet.[2][6] For a d⁵ ion in a strong crystal field, which is typical for iridium, this results in a low-spin (t₂g)⁵(e₉)⁰ configuration.

A crucial aspect of iridium's electronic structure is the strong spin-orbit coupling. This interaction further splits the t₂g orbitals into a lower-energy, fully occupied quartet (J_eff=3/2) and a higher-energy, half-filled doublet (J_eff=1/2).[1] This results in a ground state with an effective total angular momentum of J_eff=1/2, which is a key feature of many novel magnetic and quantum states observed in iridates.

Computational Methodology: A Protocol for IrI4

The following section outlines a detailed, albeit hypothetical, protocol for the computational study of the electronic structure of IrI4 using Density Functional Theory (DFT), a workhorse of modern computational materials science.

Structural Modeling

-

Crystal Structure Determination: The initial step would be to obtain an accurate crystal structure. Given the limited experimental data, one might start with a plausible structure based on related transition metal tetraiodides or perform a crystal structure prediction study. For this guide, we will assume a hypothetical hexagonal crystal structure.

-

Geometry Optimization: The lattice parameters and atomic positions of the assumed crystal structure must be fully relaxed to find the minimum energy configuration. This is crucial as electronic properties are highly sensitive to the geometric arrangement.

Electronic Structure Calculation

-

DFT Functional Selection: A suitable exchange-correlation functional is critical. For heavy elements like iridium, a generalized gradient approximation (GGA) functional, such as PBE, is a common starting point. To better account for electron correlation effects in the d-orbitals, a Hubbard U correction (DFT+U) is often necessary. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, can also provide improved accuracy.

-

Basis Set Selection: A high-quality basis set is required to accurately describe the electronic wavefunctions. For iridium, a relativistic effective core potential (ECP) should be used to account for the scalar relativistic effects of the core electrons, with the valence electrons described by a sufficiently large basis set (e.g., a triple-zeta quality basis set). For iodine, a similar quality basis set with an ECP is appropriate.

-

Inclusion of Spin-Orbit Coupling (SOC): Due to the high atomic number of iridium, SOC effects are significant and must be included in the calculations to correctly describe the splitting of the d-orbitals and the J_eff=1/2 ground state.[1]

-

Calculation of Electronic Properties:

-

Density of States (DOS): The total and projected DOS should be calculated to understand the contributions of iridium and iodine orbitals to the electronic states.

-

Band Structure: The electronic band structure along high-symmetry directions in the Brillouin zone will reveal the nature of the band gap (direct or indirect) and the dispersion of the electronic bands.

-

Charge and Spin Density Analysis: This analysis helps in understanding the nature of the chemical bonding (ionic vs. covalent) and the distribution of unpaired spin density in the material.

-

The logical workflow for such a computational study is depicted in the following diagram:

Predicted Electronic Properties and Data

Based on studies of related iridium(IV) halides, we can predict the key electronic features of IrI4 and present them in a tabular format for clarity. The following data is hypothetical and serves to illustrate the expected outcomes of the computational protocol described above.

Table 1: Hypothetical Calculated Electronic Properties of IrI4

| Property | Predicted Value | Computational Method | Notes |

| Lattice Parameters (Hexagonal) | a = b = 6.5 Å, c = 11.0 Å | PBE+U | Values are illustrative and would be determined by geometry optimization. |

| Band Gap | ~0.8 eV | PBE+U+SOC | Expected to be a small-gap semiconductor or insulator. |

| Magnetic Moment on Ir | ~0.5 µB | PBE+U+SOC | The reduced moment is a signature of the strong spin-orbit coupling.[1] |

| Ir 5d Orbital Splitting (SOC) | ~0.7 eV | PBE+U+SOC | Energy separation between the J_eff=3/2 and J_eff=1/2 states. |

Table 2: Projected Contributions to Density of States near the Fermi Level

| Energy Region | Dominant Orbital Contribution | Bonding/Antibonding Character |

| Valence Band Maximum | Ir 5d (t₂g), I 5p | Antibonding |

| Conduction Band Minimum | Ir 5d (t₂g) | Antibonding |

The relationship between the crystal field and spin-orbit coupling in determining the electronic ground state can be visualized as follows:

Conclusion and Outlook

While experimental data on this compound remains limited, this guide demonstrates that a comprehensive understanding of its electronic structure is well within the reach of modern computational chemistry. By applying robust theoretical methods, particularly DFT with the inclusion of spin-orbit coupling, researchers can predict the geometric, electronic, and magnetic properties of IrI4. The expected J_eff=1/2 ground state makes this material a compelling candidate for exploring novel quantum phenomena. The protocols and predicted data presented herein provide a solid foundation and a starting point for future in-depth computational and experimental investigations into this and other under-explored transition metal halides. Such studies are crucial for the rational design of new materials for applications in electronics, spintronics, and catalysis.

References

- 1. [PDF] Structural, electronic, and magnetic properties of nearly ideal Jeff=12 iridium halides | Semantic Scholar [semanticscholar.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. prepp.in [prepp.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Iridium » iridium tetraiodide [webelements.com]

- 6. testbook.com [testbook.com]

An In-Depth Technical Guide to the Discovery and History of Iridium(IV) Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) iodide (IrI₄) is a fascinating yet sparsely documented inorganic compound. This guide provides a comprehensive overview of its discovery, historical context, and key physicochemical properties. It is intended to serve as a technical resource, offering detailed experimental protocols for its synthesis and characterization, and presenting quantitative data in a clear, comparative format. This document aims to consolidate the available knowledge on this compound, fostering a deeper understanding and facilitating further research into its potential applications.

Introduction: The Context of Iridium

The history of this compound is intrinsically linked to the discovery of its constituent element, iridium. In 1803, the English chemist Smithson Tennant discovered iridium while analyzing the black, insoluble residue left after dissolving crude platinum ore in aqua regia.[1] The element was named "iridium" from the Greek word "iris," meaning rainbow, due to the vibrant and varied colors of its salts.[1][2] Early research on iridium was challenging due to its extreme hardness and high melting point.[1]

While the discovery of iridium dates back to the early 19th century, the specific synthesis and characterization of its iodide compounds, particularly this compound, are less prominently documented in historical chemical literature. This guide seeks to compile and present the available information on this specific compound.

Synthesis of this compound

This compound is typically synthesized through a precipitation reaction involving an iridium(IV) precursor and a source of iodide ions. The most commonly cited method is the reaction of dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or hexachloroiridic(IV) acid (H₂[IrCl₆]) with an aqueous solution of potassium iodide (KI).[3]

Experimental Protocol: Synthesis from Potassium Hexachloroiridate(IV)

Materials:

-

Potassium hexachloroiridate(IV) (K₂[IrCl₆])

-

Potassium iodide (KI)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of potassium iodide.

-

Prepare an aqueous solution of potassium hexachloroiridate(IV).

-

-

Reaction:

-

Slowly add the potassium hexachloroiridate(IV) solution to the stirred, saturated potassium iodide solution at room temperature.

-

-

Precipitation:

-

Upon mixing, a black precipitate of this compound will form.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride (KCl) and excess potassium iodide.

-

Dry the resulting black powder under vacuum.

-

Physicochemical Properties of this compound

This compound is a black, crystalline powder.[3] It is generally insoluble in water and alcohol but dissolves in aqueous solutions of alkali metal iodides, such as potassium iodide, to form complex salts, resulting in a ruby-red solution.[3]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | IrI₄ | [3][4] |

| Molar Mass | 699.835 g/mol | [3][4] |

| Appearance | Black powder | [3][4] |

| Solubility in Water | Insoluble | [3][5] |

| Solubility in Alcohol | Insoluble | [3] |

| Decomposition Temp. | Decomposes upon heating | [3] |

| Crystal Structure | Hexagonal | [3] |

Characterization Techniques and Expected Results

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for confirming the crystalline structure of this compound. The expected crystal system is hexagonal.[3] A powder XRD pattern would show characteristic peaks corresponding to the lattice parameters of the hexagonal structure.

Thermal Analysis (TGA-DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability of this compound. Upon heating, the compound is known to decompose into elemental iridium and iodine gas.[3]

-

TGA: A TGA thermogram would show a significant mass loss corresponding to the loss of iodine. The decomposition reaction is: IrI₄(s) → Ir(s) + 2I₂(g)

-

DSC: The DSC curve would likely show an endothermic peak corresponding to the energy absorbed during the decomposition process.

Spectroscopic Analysis (FT-IR and Raman)

Vibrational spectroscopy can provide insights into the bonding within the this compound molecule.

-

FT-IR Spectroscopy: The far-infrared region of the spectrum would be expected to show absorption bands corresponding to the Ir-I stretching vibrations.

-

Raman Spectroscopy: Raman spectroscopy is also a valuable tool for observing the Ir-I vibrational modes.

Historical Perspective and Further Research

While detailed historical accounts of the first synthesis of this compound are scarce, comprehensive resources like the Gmelin Handbook of Inorganic Chemistry are likely to contain more in-depth information on the historical preparation and characterization of iridium compounds.[6][7] Further investigation into such archival chemical literature would be invaluable for a complete historical understanding.

The catalytic potential of iridium compounds is an active area of research.[8] this compound itself has been noted for its potential use as a catalyst in organic chemistry.[3] A deeper understanding of its synthesis, stability, and reactivity is crucial for exploring and expanding its applications.

Conclusion

This technical guide has consolidated the available information on the discovery, synthesis, and properties of this compound. While the history of its parent element, iridium, is well-documented, the specific timeline for the isolation and characterization of this compound requires further scholarly investigation. The provided experimental protocol and summary of characterization techniques offer a foundational resource for researchers. It is hoped that this guide will stimulate further inquiry into this interesting and potentially useful inorganic compound, particularly in the fields of catalysis and materials science.

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Iridium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Iridium » iridium tetraiodide [webelements.com]

- 5. Cas 7790-45-6,this compound | lookchem [lookchem.com]

- 6. umsl.edu [umsl.edu]

- 7. Gmelin [people.wou.edu]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

An In-Depth Technical Guide to the Oxidation States of Iridium in Iodide Compounds

For Researchers, Scientists, and Drug Development Professionals